2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid

Description

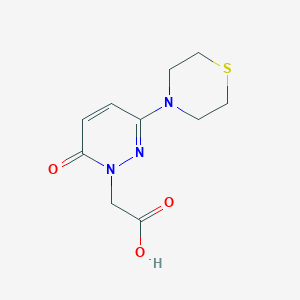

2-(6-Oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid is a heterocyclic compound featuring a pyridazine core substituted with a thiomorpholino group at position 3 and an acetic acid moiety at position 1. The pyridazine ring, a six-membered aromatic system with two nitrogen atoms, is functionalized with a sulfur-containing thiomorpholine substituent, which may influence its electronic and steric properties. The acetic acid group enhances solubility in polar solvents and provides a handle for further chemical modifications.

Properties

IUPAC Name |

2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXXJUUOUZZGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

2-[6-Oxo-3-(2-thienyl)pyridazin-1-yl]acetic Acid

2-(4-(But-3-en-1-yl)-6-oxopyrimidin-1(6H)-yl)acetic Acid

- Structure : Pyrimidine core (two nitrogen atoms at positions 1 and 3) substituted with a butenyl group at position 4.

- Molecular Formula : C₁₀H₁₂N₂O₃

- Molecular Weight : 208.21 g/mol

- Purity : ≥95% (commercial specifications) .

- Key Differences: The pyrimidine ring (vs.

Comparative Data Table

Functional and Application Differences

- Thiomorpholino vs.

- Pyridazine vs. Pyrimidine Cores :

Research Findings and Gaps

- Limited data exist on the biological activity of this compound due to its discontinued status.

- Thiophene-containing analogs (e.g., 2-[6-oxo-3-(2-thienyl)pyridazin-1-yl]acetic acid) have been explored for kinase inhibition, leveraging their planar structure for ATP-binding site interactions .

- Pyrimidine derivatives are often prioritized in medicinal chemistry for their metabolic stability, suggesting that the butenyl-substituted analog might have advantages in in vivo studies .

Biological Activity

2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid, with the CAS number 1351393-79-7, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13N3O3S

- Molecular Weight : 255.2935 g/mol

- SMILES Notation : OC(=O)COc1ccc(nn1)N1CCSCC1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Studies have shown that certain pyridazine derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

2. Aldose Reductase Inhibition

The compound has been evaluated for its potential as an aldose reductase inhibitor, which is crucial in managing diabetic complications. In vitro studies demonstrated that related compounds showed potent inhibitory effects on aldose reductase with IC50 values in the submicromolar range . This positions the compound as a candidate for further development in diabetes-related therapies.

Case Study 1: Anti-inflammatory Properties

A study conducted on pyridazine derivatives revealed that certain compounds exhibited IC50 values for COX-2 inhibition lower than that of celecoxib, suggesting enhanced anti-inflammatory efficacy . The structure-activity relationship (SAR) indicated that modifications to the thiomorpholine ring could enhance potency.

Case Study 2: Diabetes Management

In a comparative study assessing various aldose reductase inhibitors, compounds structurally related to this compound were found to significantly reduce glucose-induced sorbitol accumulation in rat lens cells, showcasing their potential for diabetes management .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.